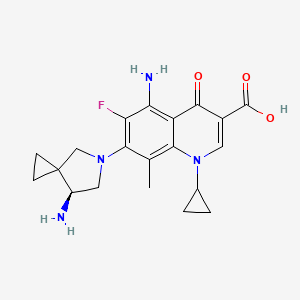![molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid CAS No. 878978-76-8](/img/structure/B1677259.png)
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gemfibrozil
Gemfibrozil is a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .
- Application : Gemfibrozil is used to lower lipid levels and is effective in reducing serum cholesterol and triglyceride levels . It is used to treat hyperlipidemia and hypertriglyceridemia.
- Results : Gemfibrozil has been demonstrated to lower the incidence of coronary heart disease in humans .
Pyrrole Scaffolds
Pyrrole scaffolds have been synthesized and assessed as inhibitors of enoyl ACP reductase and dihydrofolate reductase .
- Application : These compounds are being studied for their potential as antitubercular agents. They target two enzymes, enoyl ACP reductase and dihydrofolate reductase, which are critical for the survival and proliferation of Mycobacterium tuberculosis .
- Method of Application : The compounds are synthesized in a laboratory setting and then tested for their inhibitory activity against the target enzymes .
- Results : Several of the synthesized compounds demonstrated significant antibacterial and antitubercular properties. They exert their antitubercular properties at the cellular level through multi-target inhibition .
Yarrowia lipolytica Yeast
Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .
- Application : Yarrowia lipolytica is used for the biosynthesis of various compounds. For instance, the application of L-tryptophan in the concentration of 5 g/L resulted in the biosynthesis of 2-aminobenzoic acid (anthranilic acid, 33.6%), indole-3-lactic acid (16%), and indolacetic acid (1.3%) .
- Method of Application : The compounds are synthesized in a laboratory setting and then tested for their activity .
- Results : The biotransformation of the amino acid led to obtaining of an analogous derivative and thus 4-hydroxyphenylacetic acid .
Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been investigated for their pharmacological activities .
- Application : These compounds are being studied for their potential as therapeutic candidates .
- Method of Application : The compounds are synthesized in a laboratory setting and then tested for their pharmacological activities .
- Results : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Gemfibrozil Synthesis
Gemfibrozil is a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .
- Application : An improved two-step process for preparing gemfibrozil has been developed . This process regularly affords gemfibrozil in overall yields in excess of 80% .
- Method of Application : The process involves reacting an alkali metal salt of a lower alkyl ester of 2-methylpropanoic acid with 1,3-dibromopropane or 1-bromo-3-chloropropane in a polar aprotic solvent .
- Results : The improved process for preparing gemfibrozil has been shown to be effective, with regular yields in excess of 80% .
Yarrowia lipolytica Yeast Biocatalytic Applications
Yarrowia lipolytica is a robust yeast species that has gained significant attention as a biofactory for various biotechnological applications .
- Application : The application of L-tryptophan in the concentration of 5 g/L resulted in the biosynthesis of 2-aminobenzoic acid (anthranilic acid, 33.6%), indole-3-lactic acid (16%), and indolacetic acid (1.3%) .
- Method of Application : The compounds are synthesized in a laboratory setting and then tested for their activity .
- Results : The biotransformation of the amino acid led to obtaining of an analogous derivative and thus 4-hydroxyphenylacetic acid .
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



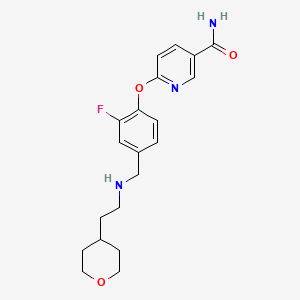
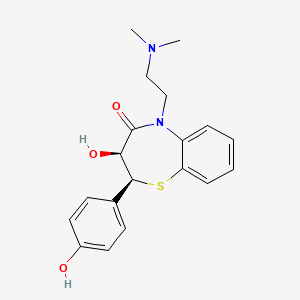
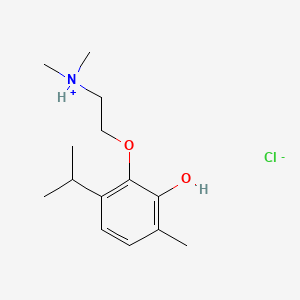
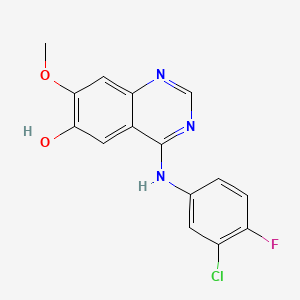
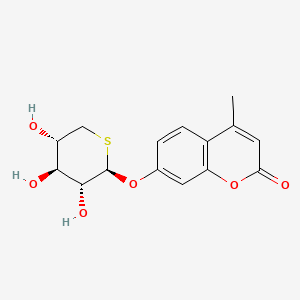
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
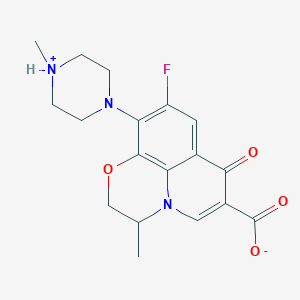
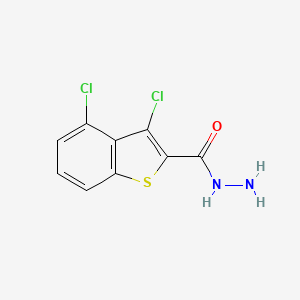
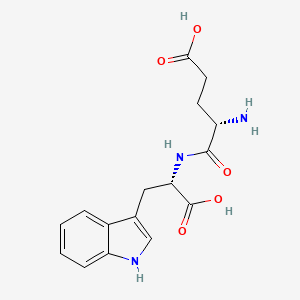
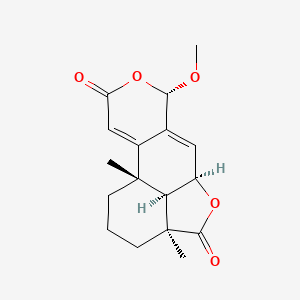
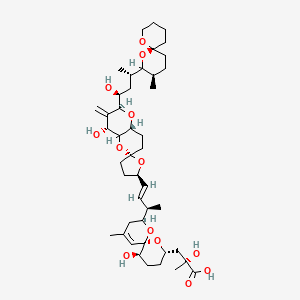
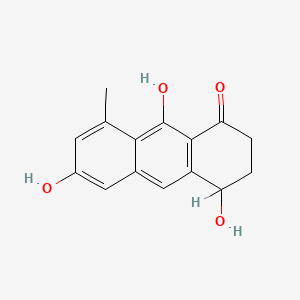
![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
